molecular formula C24H22FN5O5S B11265463 1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide

1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B11265463
M. Wt: 511.5 g/mol
InChI Key: DGNJWWVNSWIWCE-UHFFFAOYSA-N
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Description

1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiadiazole ring, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzodioxole moiety, followed by the formation of the thiadiazole ring through cyclization reactions. The final step involves the coupling of the piperidine carboxamide group with the previously synthesized intermediates. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). .

Scientific Research Applications

1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The benzodioxole moiety may interact with DNA or proteins, leading to the disruption of cellular processes. Additionally, the thiadiazole ring may contribute to the compound’s ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C24H22FN5O5S

Molecular Weight

511.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[3-[(2-fluorophenyl)methylcarbamoyl]piperidine-1-carbonyl]-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C24H22FN5O5S/c25-17-6-2-1-4-14(17)11-26-20(31)15-5-3-9-30(12-15)24(33)23-29-28-22(36-23)21(32)27-16-7-8-18-19(10-16)35-13-34-18/h1-2,4,6-8,10,15H,3,5,9,11-13H2,(H,26,31)(H,27,32)

InChI Key

DGNJWWVNSWIWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=C5F

Origin of Product

United States

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